4-[(2-Naphthyloxy)methyl]piperidine 4-[(2-Naphthyloxy)methyl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8156728
InChI: InChI=1S/C16H19NO/c1-2-4-15-11-16(6-5-14(15)3-1)18-12-13-7-9-17-10-8-13/h1-6,11,13,17H,7-10,12H2
SMILES: C1CNCCC1COC2=CC3=CC=CC=C3C=C2
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol

4-[(2-Naphthyloxy)methyl]piperidine

CAS No.:

Cat. No.: VC8156728

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Naphthyloxy)methyl]piperidine -

Specification

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
IUPAC Name 4-(naphthalen-2-yloxymethyl)piperidine
Standard InChI InChI=1S/C16H19NO/c1-2-4-15-11-16(6-5-14(15)3-1)18-12-13-7-9-17-10-8-13/h1-6,11,13,17H,7-10,12H2
Standard InChI Key MUOXAGUZMVATIC-UHFFFAOYSA-N
SMILES C1CNCCC1COC2=CC3=CC=CC=C3C=C2
Canonical SMILES C1CNCCC1COC2=CC3=CC=CC=C3C=C2

Introduction

Chemical Identity and Structural Features

4-[(2-Naphthyloxy)methyl]piperidine is a bicyclic amine characterized by a piperidine ring substituted at the 4-position with a (2-naphthyloxy)methyl group. Its molecular formula is C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol . The compound’s structure integrates a naphthalene moiety—a polycyclic aromatic hydrocarbon—linked via an ether bond to a methylene-piperidine system. Key identifiers include:

  • SMILES: c1ccc2cc(OCC3CCNCC3)ccc2c1

  • InChIKey: MUOXAGUZMVATIC-UHFFFAOYSA-N

  • LogP: 3.22 (indicating moderate lipophilicity) .

The naphthalene group contributes to the compound’s aromaticity and planar geometry, while the piperidine ring introduces conformational flexibility, enabling interactions with biological targets.

Synthesis and Physicochemical Properties

Physicochemical Profile

The compound’s physicochemical properties are critical for its bioavailability and pharmacokinetics:

PropertyValueSource
Molecular Weight (Da)241.33
LogP3.22
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors2 (ether O, piperidine N)

The moderate LogP value suggests balanced hydrophilicity and lipophilicity, favorable for blood-brain barrier penetration—a key attribute for central nervous system (CNS)-targeted therapeutics .

CompoundTanimoto SimilarityMW (Da)LogPPharmacological Activity
MM227550.7902227.312.83SERT inhibition
MM202400.775266.343.09Dual SERT/NET inhibition
MM202410.7515266.343.09NET inhibition

Data sourced from MolMeDB and patent US20020038031A1 .

Anticancer Activity

Although direct evidence for 4-[(2-naphthyloxy)methyl]piperidine’s anticancer properties is lacking, structurally related pyrazolone derivatives demonstrate cytotoxic effects against cancer cell lines . The naphthalene group’s ability to intercalate DNA or inhibit topoisomerases may extrapolate to this compound, warranting further investigation.

Comparative Analysis with Analogues

The MolMeDB database lists several analogues of 4-[(2-naphthyloxy)methyl]piperidine, differing in substituents and pharmacological profiles:

  • MM22755: A smaller analogue (MW 227.31 Da) with reduced lipophilicity (LogP 2.83), primarily targeting SERT .

  • MM20240/MM20241: Bulkier derivatives (MW 266.34 Da) with dual SERT/NET inhibition, attributed to extended aryl groups enhancing target engagement .

These comparisons underscore the role of substituents in modulating biological activity and selectivity.

Challenges and Future Directions

Despite its promise, 4-[(2-naphthyloxy)methyl]piperidine faces challenges:

  • Synthetic Complexity: Multi-step synthesis may hinder large-scale production.

  • Off-Target Effects: High lipophilicity could increase binding to non-target proteins, necessitating structural optimization.

Future research should prioritize:

  • In Vivo Efficacy Studies: To validate CNS penetration and therapeutic effects in animal models.

  • Structure-Activity Relationship (SAR) Analysis: To identify critical pharmacophores for enhanced selectivity.

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